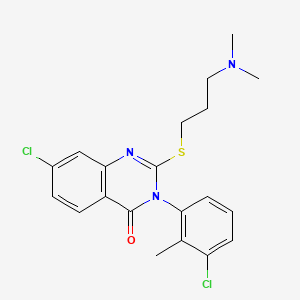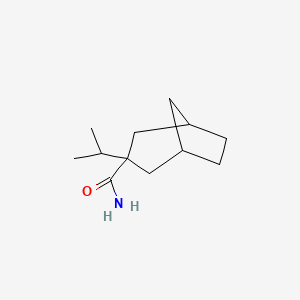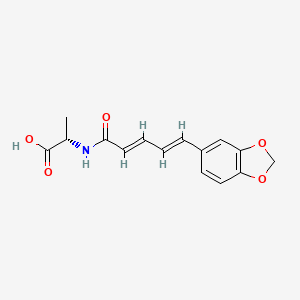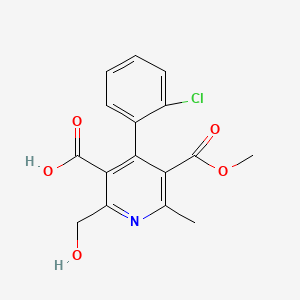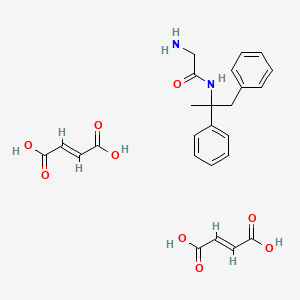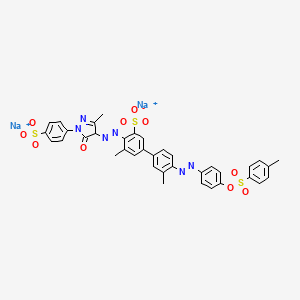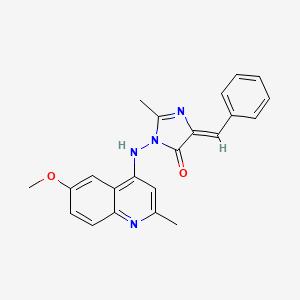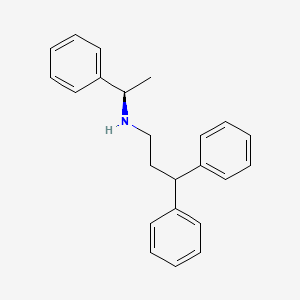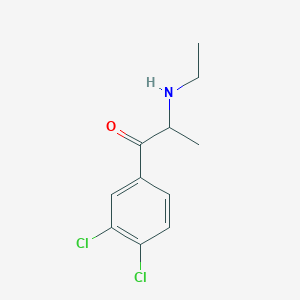
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide typically involves a multi-step process. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid such as acetic acid or hydrochloric acid . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the chloro, acetic acid, and hydrazide groups .
Industrial Production Methods
Industrial production of this compound may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization . These methods are efficient and can be scaled up for large-scale production. The use of microwave irradiation and nanoparticles as catalysts has also been explored to improve reaction yields and reduce reaction times .
化学反応の分析
Types of Reactions
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide primarily involves DNA intercalation . This means that the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly useful in the treatment of cancer, as it can selectively target rapidly dividing cells .
類似化合物との比較
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with strong DNA-binding affinity.
B-220: Another indoloquinoxaline derivative with significant multidrug resistance modulating activity.
Uniqueness
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-phenylethylidene)hydrazide stands out due to its unique combination of functional groups, which enhance its biological activity and make it a versatile compound for various applications . Its ability to undergo multiple types of chemical reactions also adds to its versatility in research and industrial applications .
特性
CAS番号 |
109322-05-6 |
|---|---|
分子式 |
C24H18ClN5O |
分子量 |
427.9 g/mol |
IUPAC名 |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClN5O/c1-15(16-7-3-2-4-8-16)28-29-22(31)14-30-21-10-6-5-9-18(21)23-24(30)27-19-12-11-17(25)13-20(19)26-23/h2-13H,14H2,1H3,(H,29,31)/b28-15+ |
InChIキー |
DAHQEPMLFQCDEE-RWPZCVJISA-N |
異性体SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=C(C=CC(=C4)Cl)N=C31)/C5=CC=CC=C5 |
正規SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=C(C=CC(=C4)Cl)N=C31)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



